molecular formula C8H9N3O4 B14600263 2-Ethoxy-5-nitropyridine-3-carboxamide CAS No. 60524-17-6

2-Ethoxy-5-nitropyridine-3-carboxamide

Cat. No.: B14600263
CAS No.: 60524-17-6
M. Wt: 211.17 g/mol
InChI Key: LFZPCROIQPQGKI-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitropyridine-3-carboxamide is an organic compound with the molecular formula C8H9N3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group, a nitro group, and a carboxamide group attached to the pyridine ring. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by the introduction of the ethoxy and carboxamide groups. One common method involves the reaction of 2-ethoxy-5-nitropyridine with an appropriate carboxamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-nitropyridine-3-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

60524-17-6

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethoxy-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O4/c1-2-15-8-6(7(9)12)3-5(4-10-8)11(13)14/h3-4H,2H2,1H3,(H2,9,12)

InChI Key

LFZPCROIQPQGKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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